

Spectroscopic Profile of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide

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Compound of Interest

Compound Name: *N*-(tert-Butoxycarbonyl)-2-bromoaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(tert-butoxycarbonyl)-2-bromoaniline**, a key intermediate in organic synthesis. Due to the limited availability of complete, publicly accessible spectral datasets for this specific compound, this guide presents a combination of experimental data for the closely related compound, tert-butyl (2-aminophenyl)carbamate, and predicted data for **N-(tert-butoxycarbonyl)-2-bromoaniline** based on established spectroscopic principles. This approach offers valuable insights into the expected spectral characteristics of the target molecule.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Compound	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
tert-Butyl (2-aminophenyl) carbamate[1]	CDCl ₃	7.25	d	8	Ar-H
7.01	m	Ar-H			
6.80	m	Ar-H (2H)			
6.22	bs	NH			
3.72	bs	NH ₂			
1.51	s	C(CH ₃) ₃ (9H)			
N-(tert-Butoxycarbonyl)-2-bromoaniline (Predicted)	CDCl ₃	~7.5-7.6	d	~8	Ar-H
~7.2-7.3	t	~8	Ar-H		
~6.9-7.0	t	~8	Ar-H		
~8.0-8.2	d	~8	Ar-H		
~6.5-7.0	bs	NH			
~1.5	s	C(CH ₃) ₃ (9H)			

Table 2: ¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
tert-Butyl (2-aminophenyl)carbamate[1]	CDCl ₃	153.94	C=O
139.18	Ar-C		
126.20	Ar-C		
125.09	Ar-C		
124.79	Ar-C		
120.13	Ar-C		
117.98	Ar-C		
80.67	C(CH ₃) ₃		
28.34	C(CH ₃) ₃		
N-(tert-Butoxycarbonyl)-2-bromoaniline (Predicted)	CDCl ₃	~153	C=O
~138	Ar-C		
~132	Ar-C		
~128	Ar-C		
~125	Ar-C		
~122	Ar-C		
~115	Ar-C-Br		
~81	C(CH ₃) ₃		
~28	C(CH ₃) ₃		

Infrared (IR) Spectroscopy

Table 3: IR Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for N-(tert-Butoxycarbonyl)-2-bromoaniline
N-H Stretch	3400-3300
C-H Stretch (aromatic)	3100-3000
C-H Stretch (aliphatic)	2980-2850
C=O Stretch (carbamate)	1725-1705
C=C Stretch (aromatic)	1600-1450
C-N Stretch	1300-1200
C-Br Stretch	700-500

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ (m/z)	Key Fragments (m/z) and Assignments
N-(tert-Butoxycarbonyl)-2-bromoaniline	Electron Ionization (EI)	271/273 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	215/217 [M - C ₄ H ₈] ⁺ , 172/174 [M - Boc] ⁺ , 157/159 [M - C ₄ H ₈ - CO] ⁺ , 57 [C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for both ^1H and ^{13}C NMR data acquisition.

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then filtered into a 5 mm NMR tube.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Data is typically acquired with 16 to 32 scans, a spectral width of -2 to 12 ppm, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse program is employed to simplify the spectrum. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio. A spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** A background spectrum of the empty accessory is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16

to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000 to 400 cm^{-1} .

- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

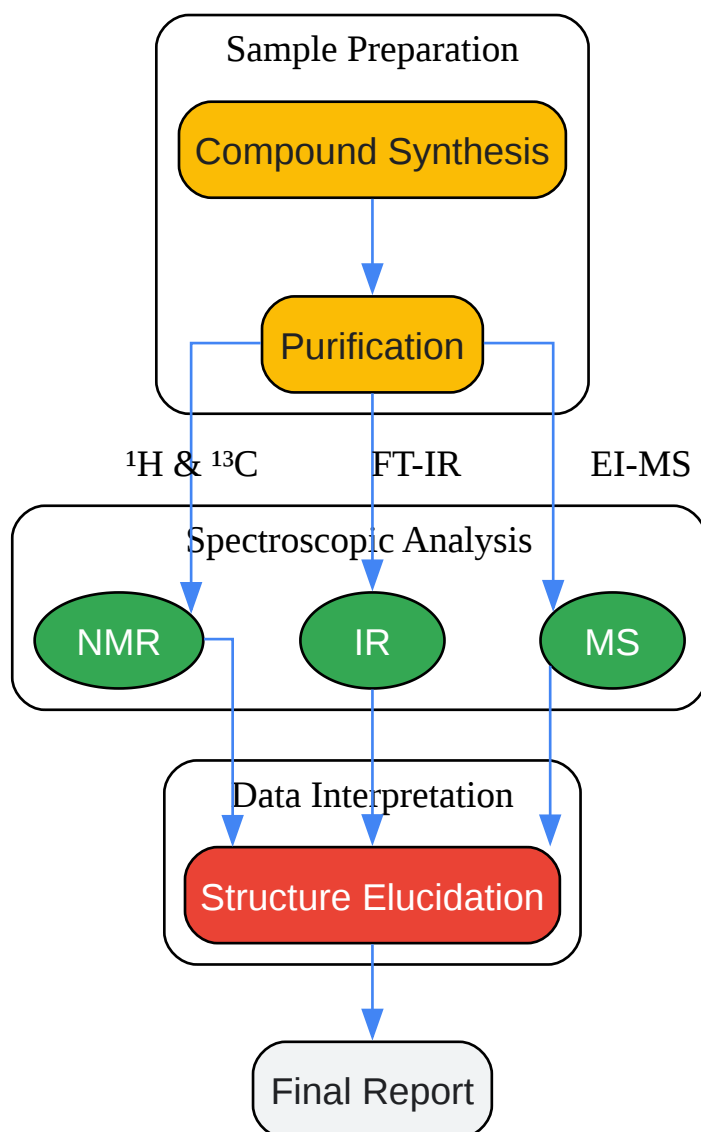
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M^+), which can then undergo fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

- 1. rsc.org [rsc.org]
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